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molecular formula C12H11NOS B8296297 4-Oxo-9-Methyl-2,3,4,9-Tetrahydrothiopyrano[2,3-b]Indole

4-Oxo-9-Methyl-2,3,4,9-Tetrahydrothiopyrano[2,3-b]Indole

Cat. No. B8296297
M. Wt: 217.29 g/mol
InChI Key: BGYBNWREMYYRHT-UHFFFAOYSA-N
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Patent
US05030646

Procedure details

88.2 G (0.375 mol) of 3-(1-methyl-2-indolylthio)propionic acid obtained in stage B, and 300 g of polyphosphate ester, prepared according to W. POLLMANN and G. SCHRAMM (Biochem. Biophysica Acta, 80, 1 (1963)), are placed in 3.5 1 of chloroform. The mixture is stirred at room temperature and under a nitrogen atmosphere for 16 hours. After hydrolysis with 3 liters of ice-cold water, the organic phase is separated after settling has occurred and the aqueous phase is extracted twice with chloroform. The organic phases are combined, washed with 10% strength sodium bicarbonate solution and then with water and dried, and the organic medium is evaporated off on a water bath under vacuum. The residue is recrystallized in acetonitrile.
Quantity
0.375 mol
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphate ester
Quantity
300 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
3 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]1[S:11][CH2:12][CH2:13][C:14]([OH:16])=O>C(Cl)(Cl)Cl>[O:16]=[C:14]1[C:4]2[C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[N:2]([CH3:1])[C:3]=2[S:11][CH2:12][CH2:13]1

Inputs

Step One
Name
Quantity
0.375 mol
Type
reactant
Smiles
CN1C(=CC2=CC=CC=C12)SCCC(=O)O
Name
polyphosphate ester
Quantity
300 g
Type
reactant
Smiles
Step Two
Name
ice
Quantity
3 L
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature and under a nitrogen atmosphere for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase is separated after settling
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted twice with chloroform
WASH
Type
WASH
Details
washed with 10% strength sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water and dried
CUSTOM
Type
CUSTOM
Details
the organic medium is evaporated off on a water bath under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized in acetonitrile

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
O=C1CCSC=2N(C3=CC=CC=C3C21)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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